molecular formula C20H22N4O2 B2479952 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide CAS No. 847387-97-7

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B2479952
CAS No.: 847387-97-7
M. Wt: 350.422
InChI Key: JQICRQBNYZMPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a methoxyphenyl group and a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide typically involves multistep reactions One common approach is the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the cyclohexanecarboxamide moiety via amide bond formation using cyclohexanecarboxylic acid and coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is unique due to its specific structural features, including the methoxyphenyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h5,8-14H,2-4,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICRQBNYZMPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.